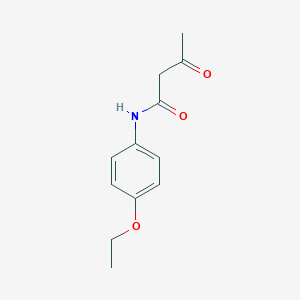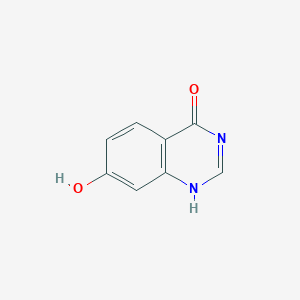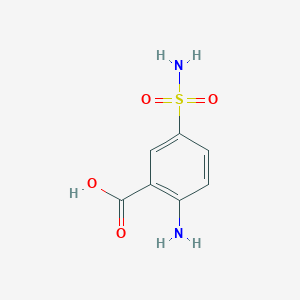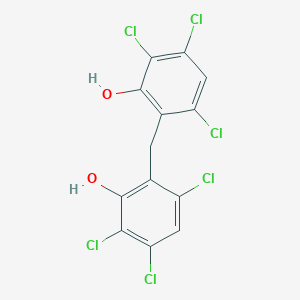
Phenol, 2,2'-methylenebis(3,5,6-trichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,2'-methylenebis(3,5,6-trichloro-) is a chemical compound that is widely used in scientific research. It is also known as hexachlorophene and is a white crystalline powder with a slight odor. Hexachlorophene has been used as an antiseptic and disinfectant in medical and veterinary settings, as well as in personal care products. In
Applications De Recherche Scientifique
Hexachlorophene has been widely used in scientific research for its antimicrobial properties. It has been used in the study of bacterial cell membranes, as well as in the development of new antimicrobial agents. Hexachlorophene has also been used in the study of skin permeation and drug delivery.
Mécanisme D'action
Hexachlorophene works by disrupting the bacterial cell membrane and inhibiting its function. It binds to the cell membrane and disrupts the lipid bilayer, leading to leakage of cellular components and ultimately bacterial death.
Biochemical and Physiological Effects:
Hexachlorophene has been shown to have toxic effects on the nervous system, liver, and kidneys. It is also known to cause skin irritation and allergic reactions. However, in low concentrations, hexachlorophene has been shown to have beneficial effects on the skin, including reducing acne and improving skin tone.
Avantages Et Limitations Des Expériences En Laboratoire
Hexachlorophene is a potent antimicrobial agent that is effective against a wide range of bacteria. It is also relatively stable and easy to handle in the lab. However, due to its toxic effects, it must be handled with care and disposed of properly.
Orientations Futures
There are several areas of future research for hexachlorophene. One area is the development of new antimicrobial agents based on the structure of hexachlorophene. Another area is the study of the mechanism of action of hexachlorophene on the bacterial cell membrane. Additionally, there is a need for more research on the toxic effects of hexachlorophene and its potential impact on human health.
In conclusion, hexachlorophene is a valuable compound in scientific research due to its antimicrobial properties. Its synthesis method is efficient and yields high purity hexachlorophene. However, its toxic effects must be taken into consideration when handling and disposing of the compound. There are several areas of future research for hexachlorophene, including the development of new antimicrobial agents and the study of its mechanism of action on the bacterial cell membrane.
Méthodes De Synthèse
Hexachlorophene is synthesized by the reaction of 2,4,5-trichlorophenol with formaldehyde in the presence of a strong acid catalyst. The resulting product is then chlorinated with chlorine gas to produce hexachlorophene. This synthesis method is efficient and yields high purity hexachlorophene.
Propriétés
Numéro CAS |
19386-45-9 |
|---|---|
Nom du produit |
Phenol, 2,2'-methylenebis(3,5,6-trichloro- |
Formule moléculaire |
C13H6Cl6O2 |
Poids moléculaire |
406.9 g/mol |
Nom IUPAC |
2,3,5-trichloro-6-[(3,4,6-trichloro-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H6Cl6O2/c14-6-2-8(16)10(18)12(20)4(6)1-5-7(15)3-9(17)11(19)13(5)21/h2-3,20-21H,1H2 |
Clé InChI |
SPFVBVIRMDLUJI-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Cl)Cl)O)CC2=C(C(=C(C=C2Cl)Cl)Cl)O)Cl |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Cl)O)CC2=C(C(=C(C=C2Cl)Cl)Cl)O)Cl |
Autres numéros CAS |
19386-45-9 |
Synonymes |
2,3,5-trichloro-6-[(3,4,6-trichloro-2-hydroxy-phenyl)methyl]phenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




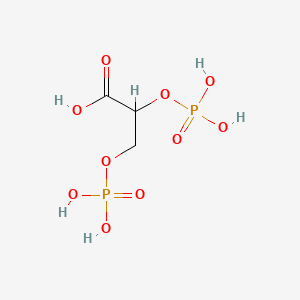
![4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride](/img/structure/B93633.png)
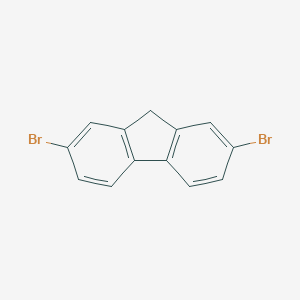
![4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B93636.png)

